molecular formula C19H24N8O2 B6468234 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640944-08-5

9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6468234
CAS No.: 2640944-08-5
M. Wt: 396.4 g/mol
InChI Key: QKOSRZCHDKCRDF-UHFFFAOYSA-N
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Description

9-(2-Methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a synthetic compound that belongs to the purine class of molecules. Known for its complex structure, this compound exhibits diverse biological activities, making it a significant subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps:

  • Formation of the Purine Ring: : This usually begins with readily available starting materials like adenine or guanine derivatives, which undergo specific modifications to introduce the 9-(2-methoxyethyl) substituent.

  • Introduction of the Octahydropyrrolo[3,4-c]pyrrol-2-yl Moiety: : This involves the cyclization of appropriate precursors under carefully controlled conditions.

  • Addition of the 1-Methyl-1H-pyrazole-4-Carbonyl Group: : This step often involves coupling reactions facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Scaling up the production for industrial applications requires optimizing each step for efficiency and yield. Reactions are typically carried out in large reactors with precise control of temperature, pH, and solvent conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of specific oxidized derivatives.

  • Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.

  • Substitution Reactions: : Can replace specific functional groups under appropriate conditions, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Alkyl halides in the presence of base.

Major Products Formed

  • Oxidation: : Various oxidized derivatives.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Alkylated or acylated compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

Biology

It serves as a probe in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine

In drug discovery, it acts as a lead compound for developing therapeutic agents targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, it may be utilized in the manufacture of specialized materials or chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, thus altering the physiological state of cells or tissues.

Comparison with Similar Compounds

Similar Compounds

  • **9-(2-hydroxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

  • **9-(2-ethoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Uniqueness

Compared to these similar compounds, 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine displays unique binding affinities and activities due to its distinct substituent groups, which can significantly affect its interaction with biological targets and overall pharmacokinetic properties.

Properties

IUPAC Name

[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-24-6-13(5-23-24)19(28)27-9-14-7-26(8-15(14)10-27)18-16-17(20-11-21-18)25(12-22-16)3-4-29-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOSRZCHDKCRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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